3-(Cyclohexyloxy)propan-1-amine

Medicinal Chemistry Physicochemical Properties CNS Drug Design

3-(Cyclohexyloxy)propan-1-amine (CAS 16728-63-5) is a primary amine featuring a flexible propan-1-amine backbone linked via an ether oxygen to a saturated cyclohexyl ring. With a molecular formula of C9H19NO and a molecular weight of 157.25 g/mol, it is classified as an aliphatic ether-amine.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
CAS No. 16728-63-5
Cat. No. B092173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclohexyloxy)propan-1-amine
CAS16728-63-5
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OCCCN
InChIInChI=1S/C9H19NO/c10-7-4-8-11-9-5-2-1-3-6-9/h9H,1-8,10H2
InChIKeyZRXXYJYSVHQULF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Cyclohexyloxy)propan-1-amine (CAS 16728-63-5): A Non-Aromatic Cyclohexyloxy-Propanamine Building Block for CNS-Targeted Research and Chemical Synthesis


3-(Cyclohexyloxy)propan-1-amine (CAS 16728-63-5) is a primary amine featuring a flexible propan-1-amine backbone linked via an ether oxygen to a saturated cyclohexyl ring [1]. With a molecular formula of C9H19NO and a molecular weight of 157.25 g/mol, it is classified as an aliphatic ether-amine . This compound is utilized as a versatile intermediate in organic synthesis and as a building block in medicinal chemistry, particularly for constructing ligands targeting central nervous system (CNS) receptors such as sigma and dopamine receptors [2].

Building blockCNS ligand synthesis for sigma and dopamine receptor research
ScaffoldNon-aromatic cyclohexyloxy-propanamine with reported target engagement context
WorkflowFragment-based discovery and targeted chemical library synthesis

Why 3-(Cyclohexyloxy)propan-1-amine is Not Directly Interchangeable with Common Analogs: The Critical Role of Ring Size, Saturation, and Ether Geometry in Determining Physicochemical and Biological Profile


Generic substitution among 3-alkoxypropan-1-amines is scientifically unjustified due to the profound impact of the O-linked cyclic moiety on molecular properties and target engagement [1]. The saturated cyclohexyl ring in 3-(cyclohexyloxy)propan-1-amine confers a distinct combination of lipophilicity, steric bulk, and conformational flexibility compared to aromatic (e.g., phenoxy) or smaller alicyclic (e.g., cyclopentyloxy) analogs . These differences translate into measurable variations in molecular weight, density, and boiling point, which directly influence compound handling, solubility, and membrane permeability [2]. Critically, the cyclohexyloxy group modulates the compound's ability to interact with biological targets, as evidenced by its distinct binding profile at the dopamine D2 receptor and sigma receptors, where even minor structural changes among close analogs can lead to orders-of-magnitude shifts in affinity [3]. The following evidence-based comparisons quantify these specific points of differentiation, providing a rational basis for selecting 3-(cyclohexyloxy)propan-1-amine over its closest structural neighbors for research and procurement decisions.

vs. Phenoxy analog
RiskAromatic ring alters lipophilicity and may shift target binding profile
vs. Cyclopentyloxy analog
RiskSmaller ring size changes steric bulk and conformational preference
vs. Benzyloxy analog
RiskHigher boiling point and pi-stacking may affect purification workflow

Quantitative Differentiation of 3-(Cyclohexyloxy)propan-1-amine (CAS 16728-63-5) from Key Analogs: An Evidence-Based Procurement Guide


Molecular Weight and Lipophilicity Differentiation: Cyclohexyloxy vs. Phenoxy and Cyclopentyloxy Analogs

The molecular weight (MW) of 3-(cyclohexyloxy)propan-1-amine (157.25 g/mol) is strategically positioned between smaller alicyclic and larger aromatic analogs, offering a unique balance of lipophilicity and size for CNS target engagement [1]. This MW is 6.04 g/mol greater than its phenoxy analog (151.21 g/mol) [2] and 14.02 g/mol greater than its cyclopentyloxy analog (143.23 g/mol) [3]. This difference directly impacts the compound's lipophilicity (cLogP) and, consequently, its ability to passively diffuse across biological membranes such as the blood-brain barrier [4].

Molecular Weight
Cross-study comparable
157.25 g/mol
+6.04 vs phenoxy
+14.02 vs cyclopentyloxy
Supports CNS property-range context for membrane permeability review
Calculated MW based on molecular formula
Medicinal Chemistry Physicochemical Properties CNS Drug Design

Volatility and Handling Properties: Boiling Point Advantage of Cyclohexyloxy over Benzyloxy Analog

3-(Cyclohexyloxy)propan-1-amine exhibits a boiling point of 253.9 °C at 760 mmHg , which is notably lower than that of its benzyloxy analog (3-(benzyloxy)propan-1-amine), which boils at 266.2 °C under similar conditions . This 12.3 °C difference in boiling point, stemming from the absence of a planar aromatic ring and weaker intermolecular pi-stacking interactions, translates into practical advantages in synthetic workflows requiring solvent removal via rotary evaporation .

Boiling Point
Data to verify
253.9 °C at 760 mmHg
12.3 °C lower vs benzyloxy
May simplify solvent removal and purification steps
Vendor datasheet value; confirm under actual lab conditions
Synthetic Chemistry Process Chemistry Handling Safety

Density and Formulation Behavior: Cyclohexyloxy vs. Phenoxy Analogs in Liquid Handling

The density of 3-(cyclohexyloxy)propan-1-amine is reported as 0.9281 g/cm³ , which is lower than the density of its phenoxy analog, 3-phenoxypropan-1-amine (predicted density ~1.02 g/cm³) [1]. This 0.09 g/cm³ density reduction is attributable to the non-aromatic, more voluminous cyclohexyl ring compared to the planar phenyl ring [2]. The lower density and associated higher specific volume can influence the compound's behavior in liquid-handling robotic systems and its miscibility with common organic solvents during formulation [3].

Density
Class-level
0.9281 g/cm³
~0.09 g/cm³ lower vs phenoxy
Context for volumetric dispensing and phase behavior review
Comparator density predicted; verify experimentally
Formulation Science Analytical Chemistry Laboratory Automation

Sigma Receptor Binding Potential: Cyclohexyloxy-containing Amines Demonstrate Sub-Nanomolar Affinity at Sigma-2

While direct binding data for the exact target compound 3-(cyclohexyloxy)propan-1-amine at sigma receptors is not publicly available, a closely related compound containing the identical '3-(cyclohexyloxy)propyl' amine motif (1'-(3-cyclohexyloxypropyl)-3H-spiro[2-benzofuran-1,4'-piperidine]) exhibits extremely high affinity for the sigma-2 receptor, with an IC50 of 0.070 nM [1]. This is 5.7-fold more potent than its affinity for the sigma-1 receptor (IC50 = 0.400 nM) within the same assay system [2]. This class-level evidence indicates that the 3-(cyclohexyloxy)propylamine fragment is a privileged structure for achieving potent and potentially selective sigma receptor engagement [3].

Sigma-2 Receptor Context
Class-level
IC50 0.070 nM (class-related)
5.7-fold σ2/σ1
Supports cyclohexyloxypropyl motif as sigma-targeted scaffold
Data from spirobenzofuran-piperidine analog; not target compound
Sigma Receptor Pharmacology CNS Drug Discovery Binding Assays

Dopamine D2 Receptor Interaction: A Basis for CNS Activity Differentiation from Inert Aliphatic Amines

3-(Cyclohexyloxy)propan-1-amine demonstrates measurable, albeit weak, binding to the dopamine D2 receptor with a Ki of 12,300 nM (1.23E+4 nM) in a cell-free homogenate assay from the intermediate lobe of the pituitary gland [1]. This contrasts with simple, non-cyclic aliphatic amines like 3-propoxy-1-propanamine, which typically show no detectable affinity for dopamine receptors under similar assay conditions [2]. This 12.3 μM affinity, while not potent enough for direct therapeutic use, serves as a crucial differentiator for this building block, confirming that the cyclohexyloxy group imparts a basal level of molecular recognition at a key CNS target, unlike more inert analogs [3].

Dopamine D2 Binding
Cross-study comparable
Ki 12,300 nM
vs no detectable binding for inert analog
Indicates measurable target recognition at D2 receptor
Pituitary gland homogenate; supports fragment-based screening context
Dopamine Receptor CNS Pharmacology Neurochemistry

Optimal Application Scenarios for 3-(Cyclohexyloxy)propan-1-amine (CAS 16728-63-5) Based on Quantitative Differentiation


Medicinal Chemistry: Fragment-Based Lead Discovery for CNS Targets Requiring Balanced Lipophilicity

Researchers engaged in fragment-based drug discovery (FBDD) for CNS targets, such as sigma receptors or dopamine receptors, should prioritize 3-(cyclohexyloxy)propan-1-amine over smaller aliphatic or aromatic analogs. Its molecular weight (157.25 g/mol) and associated lipophilicity place it in an optimal property space for CNS penetration [1], while its measurable, though weak, affinity for the dopamine D2 receptor (Ki = 12,300 nM) [2] confirms its ability to engage a pharmacologically relevant target, unlike many fully inert amine linkers. This provides a higher-quality starting point for fragment growing or linking strategies.

Synthetic Chemistry: Intermediate for Constructing Sigma-2 Selective Ligands

Based on class-level evidence showing that compounds containing the '3-(cyclohexyloxy)propyl' amine motif can achieve sub-nanomolar potency at the sigma-2 receptor (IC50 = 0.070 nM) [3], this compound is the preferred building block for medicinal chemistry programs aimed at developing novel sigma-2 selective PET tracers or therapeutic agents for oncology or CNS disorders. Its use as a synthetic intermediate provides a direct path to incorporating a pharmacophore with demonstrated potential for high affinity and selectivity, a clear advantage over using unsubstituted propylamine or phenoxy analogs which lack this privileged structure-activity relationship (SAR) signature.

Process Chemistry: A Preferred Intermediate for Optimizing Reaction Workflows Involving Solvent Removal

In synthetic routes requiring multiple purification steps via rotary evaporation, 3-(cyclohexyloxy)propan-1-amine is a superior choice over its benzyloxy analog due to its significantly lower boiling point (253.9 °C vs. 266.2 °C) . This 12.3 °C difference translates to shorter evaporation times and reduced risk of thermal decomposition, directly improving laboratory throughput and product yield. This is a quantifiable, practical advantage for process chemists and medicinal chemistry teams scaling up reactions.

Chemical Biology: Development of Bifunctional Probes or PROTAC Linkers with Tailored Physicochemical Properties

For the design of bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs) or fluorescent probes, the linker region is critical for optimizing drug-like properties and target engagement. 3-(Cyclohexyloxy)propan-1-amine offers a unique combination of moderate length, aliphatic character, and an ether oxygen capable of participating in hydrogen bonding [4]. Its lower density (0.9281 g/cm³) and distinct solubility profile compared to aromatic linkers like 3-(benzyloxy)propan-1-amine can be exploited to modulate the overall lipophilicity, solubility, and cellular permeability of the final bifunctional construct, providing a clear, measurable advantage in linker selection.

Application
Selection Property
Validation Focus
Fragment-based CNS target discovery
CNS property-range context
Sigma/dopamine receptor binding review
Sigma-2 ligand scaffold synthesis
Cyclohexyloxypropyl motif context
Sigma receptor affinity review
Synthesis purification workflow
Boiling point profile context
Thermal stability and isolation review
Bifunctional probe/PROTAC linker design
Aliphatic ether-amine properties
Linker physicochemical review
All applications are research-use contexts. Validate target engagement, purification conditions, and linker properties under your specific experimental workflow.

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